molecular formula C21H15N7O4 B142264 Nofdepi CAS No. 141480-75-3

Nofdepi

Cat. No. B142264
CAS RN: 141480-75-3
M. Wt: 429.4 g/mol
InChI Key: IISPRTKTFZXRLK-BRJLIKDPSA-N
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Description

Nifedipine is a medication that belongs to a class of drugs known as calcium channel blockers . It works by relaxing the muscles of your heart and blood vessels . Nifedipine is primarily used to treat hypertension (high blood pressure) and angina (chest pain) .


Molecular Structure Analysis

While the search results do not provide specific details about the molecular structure analysis of Nifedipine, such analysis usually involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide detailed information about the molecular structure and chemical properties of a compound .


Chemical Reactions Analysis

The chemical reactions involving Nifedipine would be complex and specific to the conditions of the reaction. The search results do not provide specific details about the chemical reactions of Nifedipine .

Mechanism of Action

Nifedipine acts by stimulating α1 and α2 adrenergic receptors, causing blood vessel contraction, thus increasing peripheral vascular resistance and resulting in increased blood pressure . This effect also reduces the blood supply to the gastrointestinal tract and kidneys .

properties

IUPAC Name

N'-[4-(3,5-dicyanophenyl)-6-ethoxypyridin-2-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O4/c1-2-31-20-9-17(16-6-14(10-22)5-15(7-16)11-23)8-19(27-20)24-13-26-25-12-18-3-4-21(32-18)28(29)30/h3-9,12-13H,2H2,1H3,(H,24,26,27)/b25-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISPRTKTFZXRLK-BRJLIKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)N=CNN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=N1)N=CN/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141480-75-3
Record name N(2)-(5-Nitrofurfurylidene)formohydrazide-4-(3,5-dicyanophenyl)-6-ethoxy-2-pyridylimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141480753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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